1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds, characterized by its unique spiro structure which features a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activity and therapeutic applications.
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is classified as an organic compound with a spirocyclic structure. It is often studied for its pharmacological properties, particularly in relation to central nervous system disorders.
The synthesis of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through cyclization reactions involving pyrrolidine and appropriate carbonyl precursors.
The molecular structure of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride features a spirocyclic arrangement where the pyrrolidine ring is fused to a bicyclic framework. The compound's chemical formula is C_{12}H_{16}N_{2}O_{2}·HCl, indicating the presence of nitrogen and oxygen functionalities.
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride can undergo several chemical reactions typical of amides and spirocyclic compounds:
The reactivity of this compound is influenced by its structural features, particularly the presence of electron-withdrawing groups that can enhance electrophilicity at certain sites.
Research suggests that spirocyclic compounds may interact with various biological targets, potentially modulating enzyme activity or receptor interactions, which could be relevant in therapeutic contexts such as pain management or neuroprotection.
1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride is primarily explored in medicinal chemistry for:
The strategic integration of pyrrolidine and spirocyclic scaffolds represents a sophisticated approach in modern drug design, aimed at enhancing molecular complexity and biological efficacy. This section examines the distinct pharmacological advantages of these architectures and their convergence in the hybrid compound 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride (CAS: 1432681-19-0).
Pyrrolidine, a saturated five-membered N-heterocycle, is a privileged scaffold in medicinal chemistry due to its versatile physicochemical and spatial properties. Key attributes include:
The 6-azaspiro[2.5]octane core introduces spirocyclic complexity through a unique fusion of cyclopropane and piperidine rings:
Table 1: Physicochemical Descriptors of Key Scaffolds
Parameter | Pyrrolidine | 6-Azaspiro[2.5]octane | Hybrid Compound |
---|---|---|---|
Molecular Formula | C₄H₉N | C₇H₁₃N | C₁₂H₂₁ClN₂O |
LogP | 0.459 | 1.82 (est.) | 1.5 (est.) |
PSA (Ų) | 16.46 | 12.03 | 29.67 |
H-Bond Donors | 1 | 1 | 1 (HCl salt) |
H-Bond Acceptors | 1 | 1 | 3 |
Chiral Centers | 0–4 | 1 (spiro carbon) | ≥2 |
The fusion of pyrrolidine and 6-azaspiro[2.5]octane generates a hybrid architecture with complementary pharmacological advantages:
Table 2: Molecular Identity of 1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride
Property | Value |
---|---|
CAS No. | 1432681-19-0 |
IUPAC Name | Pyrrolidin-1-yl(6-azaspiro[2.5]octan-1-yl)methanone hydrochloride |
Molecular Weight | 244.76 g/mol |
Molecular Formula | C₁₂H₂₁ClN₂O |
SMILES | O=C(C1CC21CCNCC2)N1CCCC1.Cl |
Purity | ≥95% |
Storage Conditions | 4°C (dry powder) |
Table 3: Synthetic Routes to Pyrrolidine-Spirocyclic Hybrids
Method | Key Steps | Yield | Catalyst/Reagent |
---|---|---|---|
Amide Coupling | Carboxylic acid activation + amine coupling | 70–85% | SOCl₂, NEt₃ |
Multicomponent Cycloaddition | Azomethine ylide + dipolarophile | 60–92% | MnCoCuFe₂O₄@L-proline NRs |
Spiroalkylation | N-Alkylation of azaspirooctane with pyrrolidine carbonyl halide | 75% | K₂CO₃, CH₃CN |
The hybridization rationale is further supported by in silico studies showing that the title compound’s carbonyl group forms critical H-bonds with chitin synthase residues (e.g., Arg405), while the spiro[2.5]octane occupies a hydrophobic subpocket—demonstrating optimal steric complementarity [2] [8]. This synergy underscores its promise as a template for novel antifungals or neuroactive agents targeting spirocyclic-preferring receptors.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2